

"2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" molecular structure and weight

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Cat. No.: B1338714

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An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

This guide provides an in-depth technical overview of **2-(Pyrrolidin-1-yl)acetic acid hydrochloride**, a pivotal building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's molecular characteristics, synthesis, and practical applications, grounding theoretical knowledge in field-proven insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.^{[1][2]} Its prevalence in numerous biologically active natural products, such as nicotine and proline, underscores its evolutionary selection as a privileged structure.^[3] The non-planar, puckered conformation of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving specific and high-affinity interactions with biological targets.^[2]

Within this context, **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** (CAS No: 6628-74-6) emerges as a versatile and strategic intermediate. It combines the key pyrrolidine moiety with a reactive carboxylic acid handle, presented as a stable, water-soluble hydrochloride salt. This unique combination makes it an excellent starting material for introducing the pyrrolidine group

into larger, more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound dictate its reactivity, handling, and formulation potential. **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** is a white to off-white crystalline solid, valued for its stability and ease of use in aqueous and protic solvents.[1]

Structural Features

The molecule consists of three key components:

- Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle. The tertiary amine within the ring is nucleophilic in its free base form and serves as the point of attachment for the acetic acid group.
- Acetic Acid Moiety: Provides a carboxylic acid functional group (-COOH), which is a versatile handle for a wide range of chemical transformations, most notably amide bond formation.
- Hydrochloride Salt: The compound is the hydrochloride salt of the tertiary amine. This salt form renders the molecule significantly more water-soluble and crystalline compared to its free base, which improves its shelf-life, handling, and utility in various reaction conditions.[1]

Key Physicochemical Data

The fundamental properties of **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** are summarized below for quick reference.

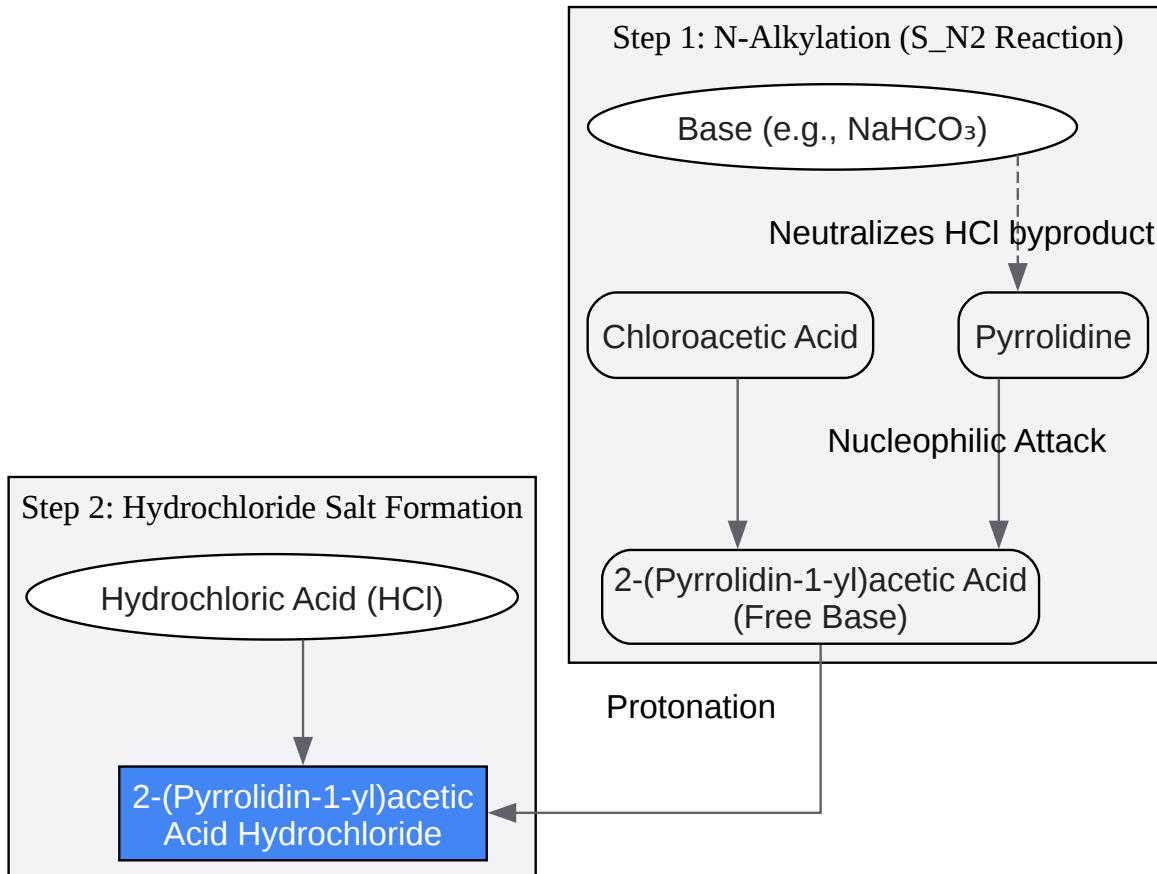
Property	Value	Source(s)
CAS Number	6628-74-6	[1] [4] [5]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[1] [5] [6]
Molecular Weight	165.62 g/mol	[1] [5] [6]
IUPAC Name	2-pyrrolidin-1-ylacetic acid;hydrochloride	[1]
Appearance	White to off-white crystalline solid	[1] [7]
Solubility	Soluble in water	[1]
SMILES	C1CCN(C1)CC(=O)O.Cl	[1]
InChI Key	HIGULTVOVROJID-UHFFFAOYSA-N	[1] [4]
Storage	Store in a dry, inert atmosphere at room temperature.	[4] [7]

Synthesis Pathway and Mechanistic Rationale

Understanding the synthesis of a building block is critical for quality control and process optimization. A prevalent and efficient method for preparing **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** involves the direct N-alkylation of pyrrolidine, followed by salt formation.[\[1\]](#)

Synthetic Workflow

The synthesis can be visualized as a two-step process: N-alkylation followed by acidification.

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Caption: General synthesis workflow for **2-(Pyrrolidin-1-yl)acetic acid hydrochloride**.

Causality and Mechanistic Discussion

- **N-Alkylation:** This step is a classic Williamson ether synthesis analogue, applied to an amine. Pyrrolidine acts as the nucleophile, and chloroacetic acid is the electrophile. The nitrogen atom of pyrrolidine attacks the carbon atom bearing the chlorine, displacing the chloride ion in a standard S_N2 reaction.
- **Choice of Reagents:** Chloroacetic acid is an ideal electrophile due to the electron-withdrawing nature of the adjacent carboxylic acid, which enhances the reactivity of the C-Cl bond.

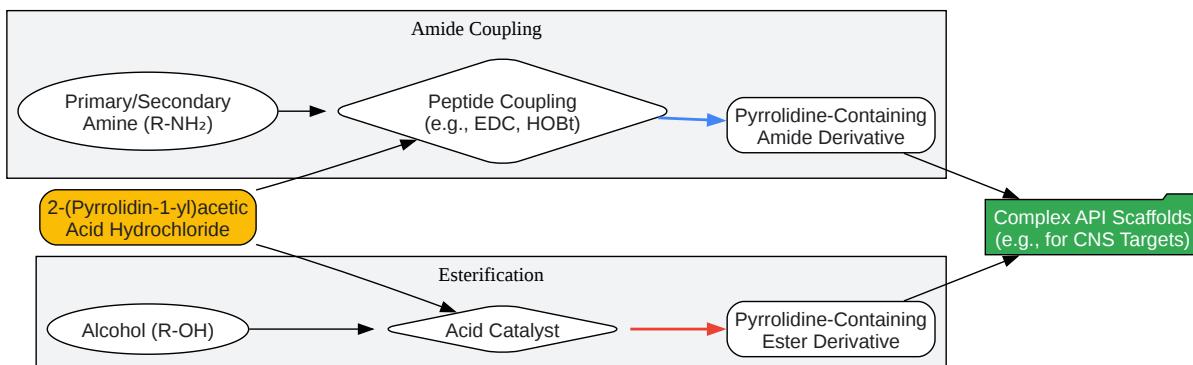
- **Role of Base:** The reaction generates one equivalent of HCl as a byproduct. A mild base, such as sodium bicarbonate, is typically added to neutralize this acid, preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.
- **Hydrochloride Formation:** After the initial reaction, the free base, 2-(Pyrrolidin-1-yl)acetic acid, is treated with a stoichiometric amount of hydrochloric acid.^[1] This protonates the more basic tertiary nitrogen of the pyrrolidine ring, forming the stable, easily isolable hydrochloride salt.

Core Applications in Drug Discovery

This molecule is not an end product but a crucial starting point. Its value lies in its ability to efficiently introduce the pyrrolidine scaffold into potential drug candidates.

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for more complex molecules.^{[1][8]} The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), where it can influence properties like receptor binding, metabolic stability, and blood-brain barrier penetration. Research suggests that derivatives may act as modulators of neurotransmitter systems.^[1] While specific drug names derived directly from this exact starting material are proprietary, the structural motif is found in classes of compounds investigated for neurological and inflammatory conditions. For instance, related structures like (2-Oxopyrrolidin-1-yl)acetic acid are used to create inhibitors of phosphodiesterase 4B (PDE4B), which is relevant in inflammatory diseases.^[1]



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Caption: Role as a versatile intermediate in synthetic pathways.

Experimental Protocol: Amide Coupling Reaction

To illustrate the practical utility of this compound, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction.

Objective: To synthesize N-benzyl-2-(pyrrolidin-1-yl)acetamide from **2-(pyrrolidin-1-yl)acetic acid hydrochloride** and benzylamine.

Materials and Reagents

- **2-(Pyrrolidin-1-yl)acetic acid hydrochloride**
- Benzylamine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBT)

- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Step-by-Step Methodology

- Reaction Setup (Time: ~15 min)
 - To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** (1.66 g, 10.0 mmol).
 - Add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.
 - Causality: DCM is a good, relatively non-polar aprotic solvent that dissolves most organic reagents but not the hydrochloride salt initially, which will dissolve as the reaction progresses. Anhydrous conditions are crucial as water can hydrolyze the active ester intermediate formed by EDC.
- Amine Neutralization and Reagent Addition (Time: ~20 min)
 - Add N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol, 2.2 eq). Stir until the solution becomes clear.
 - Causality: DIPEA is a non-nucleophilic base. Two equivalents are used: one to neutralize the hydrochloride salt of the starting material, forming the free carboxylate, and a second to neutralize the HCl generated during the EDC coupling process.

- Add Hydroxybenzotriazole (HOBr) (1.53 g, 11.0 mmol, 1.1 eq) and EDC (2.11 g, 11.0 mmol, 1.1 eq). Stir for 10 minutes.
- Causality: EDC is the coupling agent that activates the carboxylic acid. HOBr is an additive that reacts with the activated acid to form an active ester intermediate. This intermediate is more stable and less prone to side reactions (like N-acylurea formation) and racemization than the EDC-activated species alone, ensuring a cleaner reaction and higher yield.
- Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise.
- Reaction Monitoring (Time: 2-4 hours)
 - Allow the reaction to stir at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent). Check for the consumption of the limiting reagent, benzylamine.
 - Self-Validation: A successful reaction is indicated by the disappearance of the benzylamine spot on the TLC plate and the appearance of a new, less polar product spot.
- Aqueous Workup (Time: ~45 min)
 - Once the reaction is complete, dilute the mixture with an additional 40 mL of DCM.
 - Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 (2 x 50 mL), and finally with brine (1 x 50 mL).
 - Causality: The NaHCO_3 wash removes unreacted HOBr and any acidic byproducts. The brine wash removes residual water and helps to break any emulsions.
- Drying and Concentration (Time: ~30 min)
 - Dry the separated organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Causality: Removing all water with MgSO₄ is critical before removing the solvent to prevent hydrolysis of the product upon storage.
- Purification (Time: ~1-2 hours)
 - Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
 - Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield N-benzyl-2-(pyrrolidin-1-yl)acetamide as a pure solid or oil.

Safety and Handling

As a laboratory chemical, **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** requires careful handling.

- Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] When handling the powder outside of a fume hood, a dust mask is recommended.
- Handling Precautions: Avoid breathing dust (P261).[4][6] Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4][6][9]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place away from incompatible substances.[10]

Conclusion

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is more than just a chemical with a defined structure and weight; it is a strategic tool for the modern medicinal chemist. Its combination of a privileged pyrrolidine scaffold, a versatile carboxylic acid handle, and favorable physical properties as a hydrochloride salt makes it an invaluable building block. A thorough

understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics.

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